molecular formula C11H12N2O3 B12680271 Einecs 305-342-7 CAS No. 94442-16-7

Einecs 305-342-7

Cat. No.: B12680271
CAS No.: 94442-16-7
M. Wt: 220.22 g/mol
InChI Key: KGKNMMOAEUJQTI-UHFFFAOYSA-N
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Description

Einecs 305-342-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 305-342-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .

Scientific Research Applications

Einecs 305-342-7 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying cellular mechanisms, in medicine for developing new drugs, and in industry for manufacturing different products. Its versatility makes it a valuable compound in multiple fields .

Mechanism of Action

The mechanism by which Einecs 305-342-7 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used .

Comparison with Similar Compounds

Einecs 305-342-7 can be compared with other similar compounds listed in the EINECS inventory. While it shares some properties with these compounds, its unique chemical structure and reactivity make it distinct. Similar compounds include those with comparable molecular formulas and functional groups .

Properties

CAS No.

94442-16-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-hydroxybenzoic acid;1-methylimidazole

InChI

InChI=1S/C7H6O3.C4H6N2/c8-6-4-2-1-3-5(6)7(9)10;1-6-3-2-5-4-6/h1-4,8H,(H,9,10);2-4H,1H3

InChI Key

KGKNMMOAEUJQTI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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